

Toxicity and Safety Profile Overview

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Compound Focus: Avasimibe

CAS No.: 166518-60-1

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The table below summarizes the key toxicological findings and safety considerations for **avasimibe** from animal and human studies.

Aspect	Key Findings & Associated Doses	Context & Notes
General In-Vivo Toxicity (Dogs)	Hepatic toxicity (mortality at 1000 mg/kg); body weight loss; emesis; RBC changes. Doses ≥ 300 mg/kg linked to minimal adrenal effects [1].	Toxicity linked to exaggerated pharmacodynamic effects (e.g., marked cholesterol decrease) rather than systemic exposure. Effects were reversible [1].
Cytotoxicity (Mammalian Cells)	Non-toxic up to 200 μM [2].	Confirmed via MTT assay [2].
Antibacterial Activity	Not bacteriostatic or bactericidal up to 125 μM [2].	Confirmed in <i>C. rodentium</i> and <i>S. enterica</i> cultures [2].
Drug-Drug Interactions (Clinical)	Induces CYP3A4 and P-glycoprotein (MDR1). Increased midazolam clearance 6-fold; decreased digoxin AUC by 40% [3].	Caused by activation of the Pregnane X Receptor (PXR). This is a major clinical development hurdle [3] [4].

Aspect	Key Findings & Associated Doses	Context & Notes
Enzyme Selectivity	Inhibits bacterial NleB/SseK glycosyltransferases (IC ₅₀ ~10 μM). No inhibition of human O-GlcNAc transferase up to 200 μM [2].	Suggests selectivity and a potential safety margin for this novel application [2].

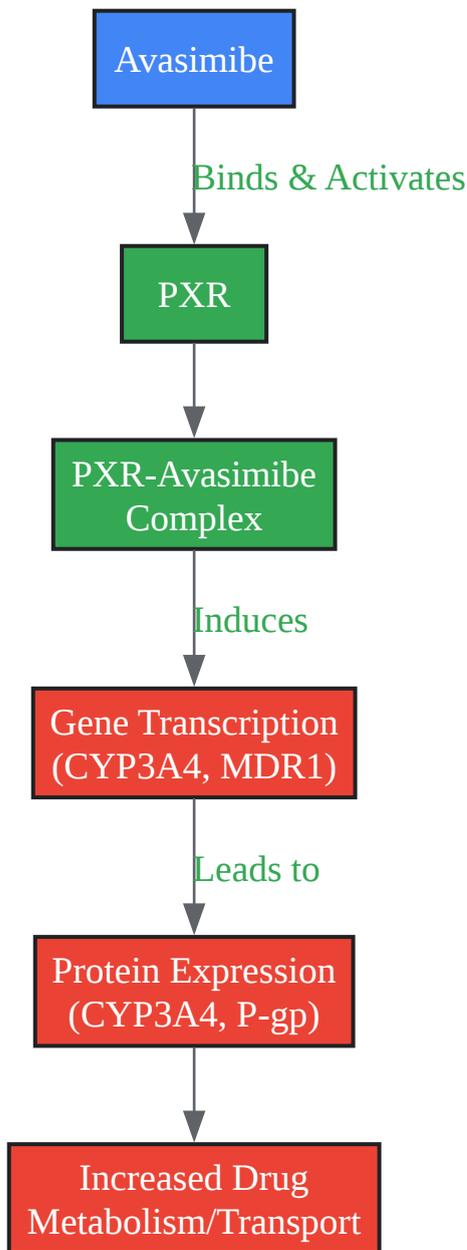
Key Mechanisms of Toxicity and Troubleshooting

Understanding the underlying mechanisms of **avasimibe**'s known issues is crucial for experimental design and troubleshooting.

Drug-Drug Interactions via PXR Activation

- **Mechanism:** **Avasimibe** is a potent activator of the human **Pregnane X Receptor (PXR)**. Upon activation, PXR translocates to the nucleus and binds to specific DNA response elements, leading to the increased transcription and expression of CYP3A4 and P-glycoprotein [3]. These proteins are critical for the metabolism and transport of many drugs.
- **Troubleshooting:**
 - **In co-administration studies:** Carefully monitor the pharmacokinetics of any drug given with **avasimibe**, especially if it is a known substrate for CYP3A4 or P-gp.
 - **Experimental design:** Assume a high likelihood of interaction. Include control groups to account for potential changes in the metabolism of other compounds in your study.

The following diagram illustrates this key mechanism of drug interaction:



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High-Dose Hepatotoxicity

- **Mechanism:** In dogs, high-dose **avasimibe** (≥ 300 mg/kg) caused hepatic toxicity [1]. This was more closely associated with a pronounced decrease in serum cholesterol and other pharmacodynamic effects than with plasma drug levels (C_{max} or AUC) [1].
- **Troubleshooting:**

- **Dose Selection:** Use the lowest effective dose. For in-vivo studies, doses at or below **100 mg/kg** are better tolerated.
- **Monitoring:** In animal studies, regularly monitor clinical pathology markers of **liver function** (e.g., ALT, AST) and **serum cholesterol** levels. Body weight and food consumption are also key indicators.

Experimental Protocol Highlights for Safety

When designing your experiments, incorporating the following methodologies from the literature can help you accurately assess **avasimibe**'s effects and potential toxicity.

- **Cytotoxicity Assessment (MTT Assay)**

- **Protocol:** Seed cells (e.g., RAW264.7 macrophage-like cells) in 96-well plates. After 24 hours, treat with a range of **avasimibe** concentrations (e.g., 0-200 μ M) for 48 hours. Add MTT reagent (5 mg/mL) and incubate for 4 hours. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm [2] [5] [6].
- **Purpose:** To establish a non-cytotoxic concentration range for your specific cell models before conducting functional assays.

- **In-Vivo Tolerability and Efficacy**

- **Protocol (Mouse Infection Model):** Administer **avasimibe** via intraperitoneal injection. Doses of **5-25 mg/kg** have been used effectively and shown to be well-tolerated in mice, significantly reducing bacterial loads without reported adverse effects [2].
- **Purpose:** To demonstrate efficacy and short-term tolerability in a disease model. Previous studies have used similar doses for up to 25 days without adverse effects [2].

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